An In-depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest to the fields of medicinal chemistry and material science. The imidazole moiety is a well-established pharmacophore, and its incorporation into a phenolic scaffold presents a unique opportunity for the development of novel therapeutic agents.[1] This document details the physicochemical characteristics, spectroscopic profile, and synthetic methodologies for this compound. Furthermore, it explores the existing, albeit limited, research on its biological activities and discusses its potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising molecule.
Introduction: The Scientific Rationale
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including natural products and FDA-approved drugs.[2][3] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in various enzymatic systems. When coupled with a phenol group, another critical pharmacophore known for its antioxidant and protein-binding capabilities, the resulting molecule, 3-(1H-Imidazol-2-yl)phenol, presents a compelling scaffold for therapeutic intervention. The strategic placement of the hydroxyl group at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which in turn can dictate its interaction with biological targets. This guide aims to consolidate the available technical information on 3-(1H-Imidazol-2-yl)phenol, providing a foundational resource for its further exploration and application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following section details the known characteristics of 3-(1H-Imidazol-2-yl)phenol.
Core Chemical Properties
The fundamental properties of 3-(1H-Imidazol-2-yl)phenol are summarized in the table below. These computed values, primarily sourced from PubChem, provide a baseline for its handling and characterization.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4][5] |
| Molecular Weight | 160.17 g/mol | [4][5] |
| CAS Number | 52091-36-8 | [4] |
| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | [4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Table 1: Core chemical properties of 3-(1H-Imidazol-2-yl)phenol.
Spectroscopic Data (Predicted and Correlated)
2.2.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra are critical for structural elucidation. Based on established chemical shift values, the following assignments can be predicted for 3-(1H-Imidazol-2-yl)phenol.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| A broad singlet for the phenolic -OH proton (typically > 9 ppm). | Aromatic carbons of the phenol ring (110-160 ppm). |
| A broad singlet for the imidazole N-H proton (typically > 12 ppm). | Imidazole carbons (115-145 ppm). |
| Aromatic protons of the phenol ring appearing as multiplets in the 6.8-7.8 ppm range. | The carbon bearing the hydroxyl group will be downfield shifted. |
| Imidazole protons appearing as singlets or doublets in the 7.0-8.0 ppm range. |
Table 2: Predicted 1H and 13C NMR chemical shifts for 3-(1H-Imidazol-2-yl)phenol.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-(1H-Imidazol-2-yl)phenol is expected to exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected Wavenumber (cm-1) | Appearance |
| O-H (phenol) | 3200-3600 | Broad |
| N-H (imidazole) | 3100-3500 | Broad |
| C-H (aromatic) | 3000-3100 | Sharp |
| C=C (aromatic ring) | 1500-1600 | Medium to strong |
| C-O (phenol) | ~1220 | Strong |
| C=N (imidazole) | 1610-1680 | Medium |
Table 3: Predicted characteristic IR absorption bands for 3-(1H-Imidazol-2-yl)phenol.
2.2.3. Mass Spectrometry (MS)
In mass spectrometry, 3-(1H-Imidazol-2-yl)phenol is expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 160.06 |
| [M+H]⁺ | 161.07 |
Table 4: Predicted mass-to-charge ratios for 3-(1H-Imidazol-2-yl)phenol.
Synthesis Methodologies
The synthesis of 2-arylimidazoles can be achieved through various established organic reactions. While a specific, detailed protocol for 3-(1H-Imidazol-2-yl)phenol is not widely published, a plausible and efficient synthetic route can be designed based on the Debus-Radziszewski imidazole synthesis.[3][6] This multicomponent reaction offers an atom-economical approach to imidazole synthesis.[7]
Proposed Synthetic Pathway: Modified Debus-Radziszewski Reaction
This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 3-(1H-Imidazol-2-yl)phenol, 3-hydroxybenzaldehyde would serve as the aldehyde component.
Caption: Proposed synthesis of 3-(1H-Imidazol-2-yl)phenol.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the Debus-Radziszewski reaction and would require optimization for the specific synthesis of 3-(1H-Imidazol-2-yl)phenol.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
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Addition of Reagents: To this solution, add glyoxal (1 equivalent, typically as a 40% aqueous solution) and a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (at least 2 equivalents).
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Biological Activities and Therapeutic Potential
The imidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] While specific biological data for 3-(1H-Imidazol-2-yl)phenol is limited in publicly accessible literature, its structural features suggest significant therapeutic potential.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activities of imidazole-containing compounds.[1][8][9] These molecules can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, and the disruption of microtubule dynamics.[1] The phenolic hydroxyl group in 3-(1H-Imidazol-2-yl)phenol could further contribute to its anticancer activity through antioxidant effects or by forming crucial hydrogen bonds with target proteins.
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Future Research Directions: In vitro cytotoxicity screening of 3-(1H-Imidazol-2-yl)phenol against a panel of human cancer cell lines (e.g., breast, colon, lung) is a critical first step.[10][11][12] Subsequent studies should focus on elucidating its mechanism of action, potentially through enzyme inhibition assays or cell-based pathway analysis.
Antimicrobial Activity
The imidazole nucleus is also a key component of many antifungal and antibacterial agents.[13][14] Its mechanism of action often involves the inhibition of microbial enzymes or the disruption of cell membrane integrity. The presence of the phenolic group may enhance the antimicrobial properties of 3-(1H-Imidazol-2-yl)phenol, as phenols and their derivatives are known for their antimicrobial efficacy.[15]
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Future Research Directions: The antimicrobial activity of 3-(1H-Imidazol-2-yl)phenol should be evaluated against a range of pathogenic bacteria and fungi. Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would provide a quantitative measure of its potency.
Caption: Potential biological activities and mechanisms of action.
Applications in Material Science
Beyond its therapeutic potential, the structural characteristics of 3-(1H-Imidazol-2-yl)phenol also make it an interesting candidate for applications in material science. The presence of both a fluorescent imidazole moiety and a phenolic group suggests that it could be explored for the development of chemosensors or fluorescent probes.[1] The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, potentially leading to changes in the molecule's fluorescence properties upon binding. This could be harnessed for the selective detection of specific metal ions in various applications.
Conclusion and Future Outlook
3-(1H-Imidazol-2-yl)phenol is a molecule with significant untapped potential. Its synthesis is achievable through established chemical reactions, and its structural features strongly suggest a range of valuable biological activities. This technical guide has consolidated the available information on its chemical properties and provides a framework for its further investigation. The next critical steps for the research community are to:
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Develop and publish a robust, optimized synthesis and purification protocol.
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Conduct a comprehensive spectroscopic characterization to provide a definitive set of reference data (NMR, IR, MS).
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Perform extensive in vitro screening to elucidate its anticancer and antimicrobial activities and to identify potential biological targets.
The insights gained from these studies will be invaluable for guiding the design and development of novel therapeutics and functional materials based on the 3-(1H-Imidazol-2-yl)phenol scaffold.
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